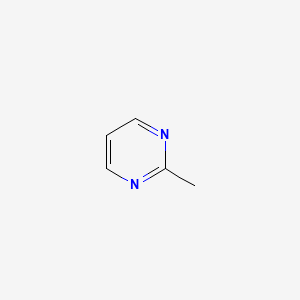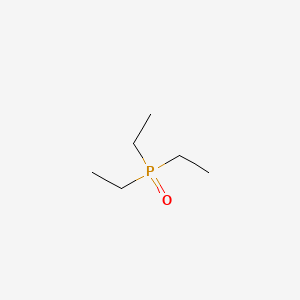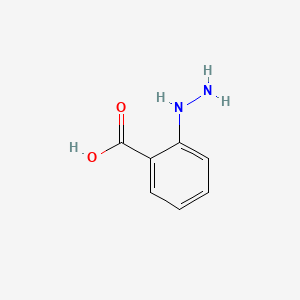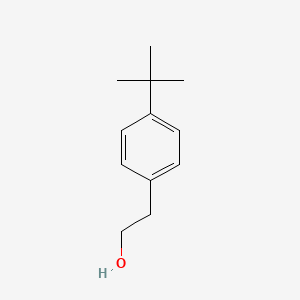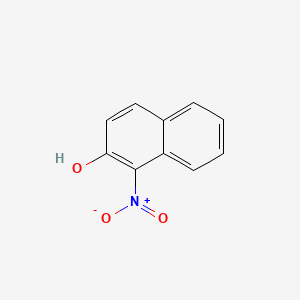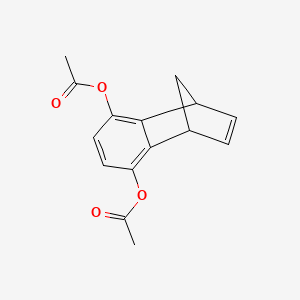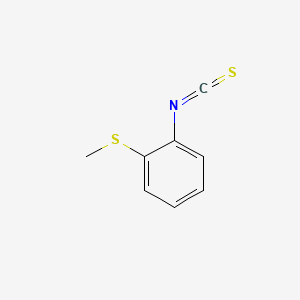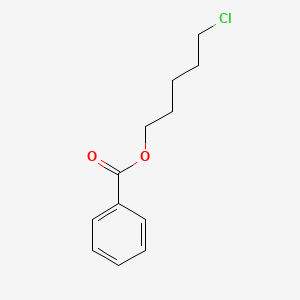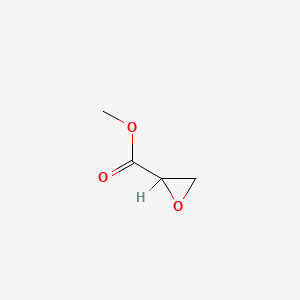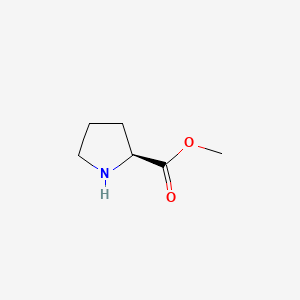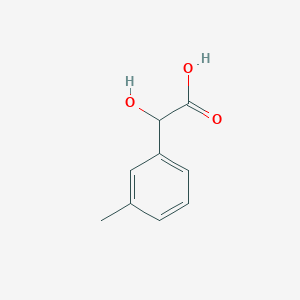
3-Methylmandelic acid
Overview
Description
3-Methylmandelic acid (CAS Number: 65148-70-1) is a solid compound with the linear formula C9H10O3 . It has a molecular weight of 166.18 g/mol . The compound belongs to the class of mandelic acids , which are aromatic alpha-hydroxy acids. These acids often exhibit interesting biological activities and are used in various applications.
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Identification of Genetic Mutations in Metabolic Disorders
3-Methylmandelic acid, particularly in the context of 3-methylglutaconic aciduria (3-MGA-uria), is instrumental in identifying genetic mutations in various metabolic disorders. For example, exome sequencing identified a new mutation in the SERAC1 gene in a patient with 3-MGA-uria, providing insights into the genetic underpinnings of metabolic diseases like Leigh syndrome (Tort et al., 2013).
2. Classification and Nomenclature of Metabolic Disorders
The study of 3-methylglutaconic aciduria has led to better classification and understanding of metabolic disorders. It aids in distinguishing between primary 3-methylglutaconic aciduria and secondary types linked to mitochondrial membrane-associated disorders, thereby refining diagnosis and treatment strategies (Wortmann et al., 2013).
3. Understanding the MEGDEL Syndrome
Research into the excretion of 3-methylglutaconic and 3-methylglutaric acids, such as in the context of MEGDEL syndrome, provides valuable insights into the complex interplay between genetic mutations and phenotypic expressions in various syndromes (Lumish et al., 2014).
4. Advancing Bio-Based Chemical Production
The derivative of mandelic acid, 3-hydroxypropionic acid, serves as a precursor for several key compounds in bio-based chemical production. Its microbial production and the pathways involved are crucial for developing efficient and sustainable methods for producing valuable chemicals (Vidra & Németh, 2017).
5. Biomarker in Neuroblastoma Diagnosis
3-Methylmandelic acid and its related metabolites are used as biomarkers in the diagnosis and monitoring of neuroblastic diseases like neuroblastoma. Their levels in urine are indicative of disease activity, providing a non-invasive diagnostic tool (Lam et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-2-(3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTGXUHKUFFOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298863 | |
| Record name | 3-Methylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylmandelic acid | |
CAS RN |
65148-70-1 | |
| Record name | 65148-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65148-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



